molecular formula C10H21NO2 B1338087 Ethyl 8-aminooctanoate CAS No. 51227-18-0

Ethyl 8-aminooctanoate

Cat. No.: B1338087
CAS No.: 51227-18-0
M. Wt: 187.28 g/mol
InChI Key: SOEKHKUVUYSJOZ-UHFFFAOYSA-N
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Description

Ethyl 8-aminooctanoate is a chemical compound with the molecular formula C10H21NO2 and a molecular weight of 187.28 g/mol. It is an ester derivative of 8-aminooctanoic acid, featuring an amino group at the end of its carbon chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 8-aminooctanoate can be synthesized through several methods. One common approach involves the esterification of 8-aminooctanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the resulting ester is distilled off .

Another method involves the reduction of mthis compound using a palladium on carbon (Pd/C) catalyst in water at elevated temperatures (around 177°C) for a couple of hours . This process yields 8-aminooctanoic acid, which can then be esterified to produce this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of advanced purification techniques, such as distillation and crystallization, helps achieve the desired purity levels for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-aminooctanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The ester group can be reduced to yield the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidation of the amino group can lead to the formation of oxo derivatives.

    Reduction: Reduction of the ester group results in the formation of the corresponding alcohol.

    Substitution: Substitution reactions can yield a variety of new compounds, depending on the reagents used.

Scientific Research Applications

Ethyl 8-aminooctanoate is extensively employed in scientific research due to its versatile properties. Some of its applications include:

    Chemistry: It serves as a precursor for the synthesis of bioactive molecules, such as peptides and peptidomimetics, which have diverse biological activities, including antimicrobial, antioxidant, and neuroprotective properties.

    Biology: The compound is used in studies related to fatty acid metabolism and the urea cycle, as it is a known human metabolite.

    Industry: this compound is used in materials science for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 8-aminooctanoate involves its interaction with specific molecular targets and pathways. As an omega-amino acid derivative, it can participate in various biochemical processes. For instance, it may act as a precursor for the synthesis of bioactive molecules that interact with cellular receptors, enzymes, or other proteins, thereby exerting their effects. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl 8-aminooctanoate can be compared with other similar compounds, such as:

    8-Aminooctanoic acid: The parent compound, which lacks the ester group.

    Mthis compound: A methyl ester derivative with similar properties.

    This compound hydrochloride: A hydrochloride salt form of the compound.

These compounds share structural similarities but differ in their functional groups and properties. This compound is unique due to its specific ester group, which imparts distinct chemical and physical properties, making it suitable for various applications.

Properties

IUPAC Name

ethyl 8-aminooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-2-13-10(12)8-6-4-3-5-7-9-11/h2-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOEKHKUVUYSJOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10512164
Record name Ethyl 8-aminooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51227-18-0
Record name Ethyl 8-aminooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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